molecular formula C9H14N2S B15319605 (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

Cat. No.: B15319605
M. Wt: 182.29 g/mol
InChI Key: IACYFYGJJNZUKP-UHFFFAOYSA-N
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Description

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine (CAS 1486934-54-6) is a chemical compound with a molecular formula of C9H14N2S and a molecular weight of 182.29 g/mol . This building block features a 2-methylthiazole moiety linked to a cyclopropane ring, a structure of high interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile and privileged scaffold in drug discovery due to its aromatic properties and ability to participate in various donor-acceptor and nucleophilic reactions . The 2-aminothiazole scaffold, in particular, has emerged as a fundamental core in the development of novel therapeutic agents . Compounds containing this structure have demonstrated a broad spectrum of pharmacological activities in preclinical research, serving as key components in investigational molecules targeting pathological conditions such as cancer, convulsions, and microbial infections . The specific structural features of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine, including its cyclopropyl extension, make it a valuable synthon for researchers designing and optimizing new bioactive molecules, particularly in the field of oncology where 2-aminothiazole derivatives have shown potent nanomolar inhibitory activity against a wide range of human cancer cell lines . This product is supplied with a guaranteed purity of 98% . It is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS). It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3

InChI Key

IACYFYGJJNZUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.

    Substitution: Substituted thiazole or cyclopropyl derivatives.

Scientific Research Applications

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and predicted physicochemical properties of the target compound with similar analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents logP* (Predicted) Solubility (mg/mL, Predicted)
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine C₉H₁₃N₂S 193.28 N/A 2-Methylthiazole, cyclopropyl 1.5 2.3
[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine C₁₀H₁₆N₂ 164.25 EN300-200837 3-Fluoropyridine 1.2 5.8
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine C₈H₁₃N₃ 151.21 EN300-748746 1-Methylpyrazole 0.8 8.1
2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₁H₁₈N₂O₂S 258.34 EN300-676718 Carboxylate, aminoethyl -0.3 15.2
1-(2-Morpholin-4-yl-1,3-thiazol-4-yl)methanamine C₉H₁₆N₄OS 228.32 102585-64-8 Morpholine, thiazole 0.2 12.5

*logP: Octanol-water partition coefficient (predicted using computational tools).

Key Observations:

Lipophilicity :

  • The target compound exhibits higher logP (1.5) compared to pyridine (1.2) and pyrazole (0.8) analogs, attributed to the thiazole’s sulfur atom and methyl group. This suggests enhanced membrane permeability but lower aqueous solubility .
  • The carboxylate analog (logP = -0.3) demonstrates significantly lower lipophilicity due to its ionizable carboxylate group, which improves solubility (15.2 mg/mL) .

Heterocyclic Influence :

  • Replacing thiazole with pyridine ([1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine) reduces logP by 0.3 units, likely due to pyridine’s nitrogen lone pair increasing polarity .
  • The morpholine-substituted thiazole (logP = 0.2) shows reduced lipophilicity compared to the target compound, highlighting the polar nature of morpholine .

Metabolic Stability: Cyclopropyl-containing analogs (e.g., target compound, pyrazole, and pyridine derivatives) are predicted to resist oxidative metabolism better than non-cyclopropyl analogs like the carboxylate derivative .

Functional Group Impact on Bioactivity

  • 2-Methylthiazole: Enhances π-π interactions and hydrophobic binding in receptor pockets.
  • This is observed across all cyclopropyl-containing analogs .
  • Pyrazole vs. Thiazole : Pyrazole analogs (e.g., [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine) exhibit higher solubility (8.1 mg/mL) due to pyrazole’s nitrogen-rich structure, favoring aqueous interactions .

Pharmacokinetic Considerations

  • Absorption : The target compound’s moderate logP (1.5) suggests balanced absorption via passive diffusion, whereas the carboxylate analog’s low logP may limit intestinal permeability .
  • Metabolism : Cyclopropyl groups in the target compound and its pyridine/pyrazole analogs likely reduce CYP450-mediated oxidation, extending half-life compared to morpholine or carboxylate derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. For thiazole incorporation, methods such as Hantzsch thiazole synthesis (condensation of thioamides with α-halo ketones) may be adapted. Optimization can include varying catalysts (e.g., palladium for cross-coupling) and solvents (DMF, THF) to improve yield. Reaction monitoring via TLC or HPLC is critical .
  • Experimental Design : Use a fractional factorial design to test variables like temperature (80–120°C), stoichiometry (1:1 to 1:2 for key intermediates), and reaction time (12–48 hrs). Characterize intermediates via 1^1H NMR and FTIR .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (1^1H, 13^13C, 2D COSY/HSQC) to resolve cyclopropane and thiazole protons. X-ray crystallography (if crystalline) can validate spatial configuration, as demonstrated for structurally similar thiazole-cyclopropyl hybrids .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological activity for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) to identify binding affinities. Use QSAR models trained on thiazole-containing analogs to predict pharmacokinetic properties (logP, bioavailability). MD simulations (NAMD/GROMACS) can assess stability of ligand-receptor complexes .
  • Data Contradiction Analysis : If computational predictions conflict with experimental bioassays, re-evaluate force field parameters or consider alternative binding conformations .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40–60°C for 4–8 weeks.
  • pH : Buffer solutions (pH 3–10) at 25°C.
  • Light : UV-Vis irradiation (ICH Q1B guidelines).
    Analyze degradation products via LC-MS/MS and compare with control samples .
    • Statistical Approach : Use ANOVA to identify significant degradation pathways and Arrhenius modeling to extrapolate shelf life .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct systematic reviews/meta-analyses to aggregate data across studies. Control for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay protocols (MTT vs. resazurin). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cellular apoptosis) .
  • Case Study : If cytotoxicity results vary, replicate experiments under standardized conditions (e.g., serum-free media, 24-hr exposure) and apply Bland-Altman analysis to assess inter-lab variability .

Methodological Challenges & Solutions

Q. What in vitro/in vivo models are suitable for evaluating the compound’s neuropharmacological potential?

  • Answer : Use primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays. For in vivo studies, employ rodent models (e.g., Morris water maze for cognitive effects). Include positive controls (e.g., memantine for NMDA receptor modulation) and measure biomarkers (BDNF, TNF-α) via ELISA .

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Answer : Utilize chiral chromatography (Chiralpak columns) or asymmetric catalysis (e.g., Jacobsen’s catalyst for cyclopropanation). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For racemic mixtures, consider kinetic resolution strategies .

Key Citations

  • Synthesis & Crystallography : Thiazole-cyclopropyl hybrids require precise stereochemical control .
  • Stability Studies : Accelerated degradation protocols align with ICH guidelines .
  • Computational Models : QSAR and docking validate target engagement .

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